![molecular formula C16H32OSi B14378827 4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol CAS No. 89657-06-7](/img/structure/B14378827.png)
4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol is an organic compound with the molecular formula C14H30OSi It is a tertiary alcohol, characterized by the presence of a tert-butyl group, a trimethylsilyl group, and a cyclopropyl group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol typically involves multiple steps. One common method starts with the preparation of the cyclopropyl intermediate, which is then functionalized with a trimethylsilyl group. The final step involves the introduction of the tert-butyl group and the hydroxyl group to the cyclohexane ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with PCC can yield a ketone, while reduction with NaBH4 can produce a secondary alcohol.
Scientific Research Applications
4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The cyclopropyl group can introduce strain into the molecule, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylcyclohexanol: Similar structure but lacks the trimethylsilyl and cyclopropyl groups.
1-(Trimethylsilyl)cyclopropylmethanol: Contains the trimethylsilyl and cyclopropyl groups but lacks the tert-butyl group.
4-tert-Butyl-1-cyclohexanol: Similar structure but lacks the trimethylsilyl group.
Uniqueness
4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol is unique due to the combination of the tert-butyl, trimethylsilyl, and cyclopropyl groups attached to the cyclohexane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
89657-06-7 |
|---|---|
Molecular Formula |
C16H32OSi |
Molecular Weight |
268.51 g/mol |
IUPAC Name |
4-tert-butyl-1-(1-trimethylsilylcyclopropyl)cyclohexan-1-ol |
InChI |
InChI=1S/C16H32OSi/c1-14(2,3)13-7-9-15(17,10-8-13)16(11-12-16)18(4,5)6/h13,17H,7-12H2,1-6H3 |
InChI Key |
IQUWMUIVFOZORS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(C2(CC2)[Si](C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(Pyridin-3-YL)propoxy]propan-1-OL](/img/structure/B14378753.png)
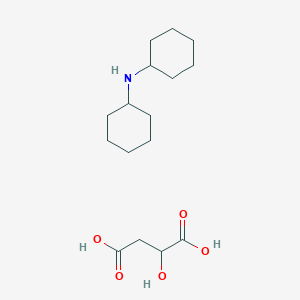
![S-[5-(Methylsulfanyl)pentyl] 2,2-dimethylpropanethioate](/img/structure/B14378768.png)
![2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylpent-4-enal](/img/structure/B14378772.png)
![2-Ethyl-4,5-dihydronaphtho[1,2-b]furan](/img/structure/B14378774.png)

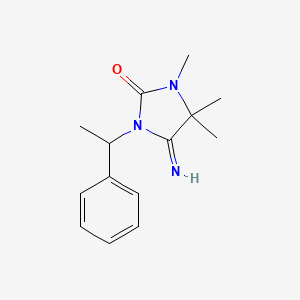
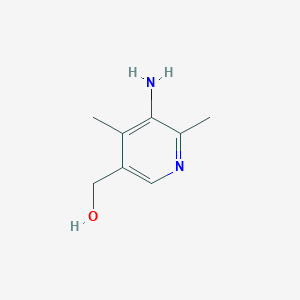
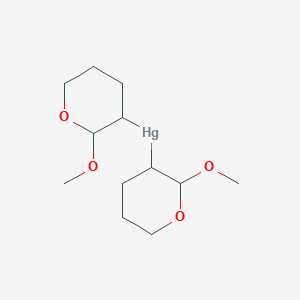
![Ethyl 2-[(acetyloxy)methyl]-3-methylbutanoate](/img/structure/B14378817.png)
![1-[(Dimethoxyphosphorothioyl)oxy]-4-iodo-1H-pyrazole](/img/structure/B14378837.png)
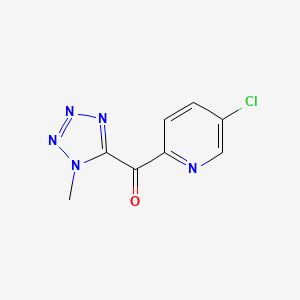
![2-[3-(3-Bromo-2-methoxyphenyl)propoxy]oxane](/img/structure/B14378841.png)

